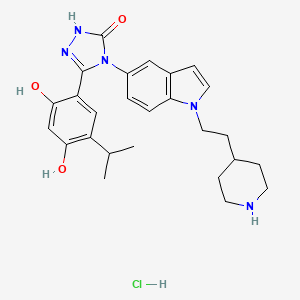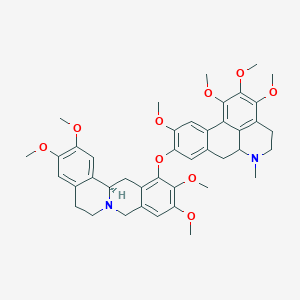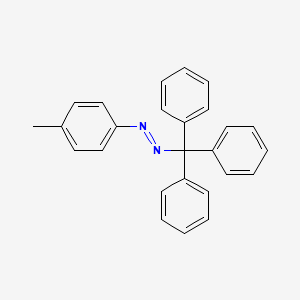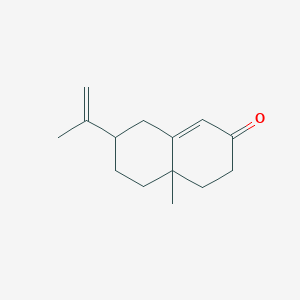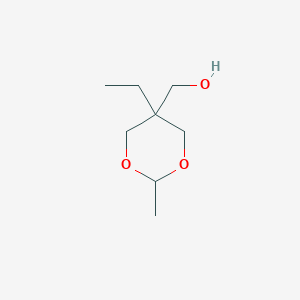
(5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C7H14O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and solubility, making it useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol typically involves multi-step reactions. One common method includes the condensation of ethylene oxide and formaldehyde, followed by reduction reactions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Halides, ethers
Applications De Recherche Scientifique
(5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes[][4].
Mécanisme D'action
The mechanism of action of (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a stabilizing agent by forming hydrogen bonds with other molecules, thereby enhancing their stability and solubility. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Ethyl-1,3-dioxane-5-yl)methanol
- (5-Ethyl-1,3-dioxane-5-yl)methyl acrylate
- Formaldehyde mono (1,1,1-trimethylolpropane) acetal
Uniqueness
Compared to its analogs, (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol exhibits unique properties such as enhanced stability and solubility. Its specific molecular structure allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
5187-24-6 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(5-ethyl-2-methyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C8H16O3/c1-3-8(4-9)5-10-7(2)11-6-8/h7,9H,3-6H2,1-2H3 |
Clé InChI |
FEGHHJMQCAHSNQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC(OC1)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


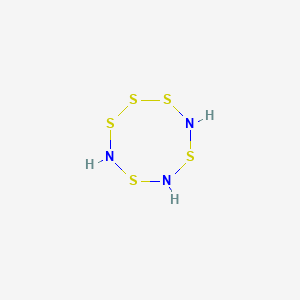
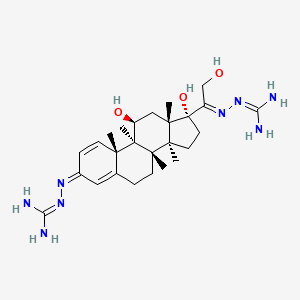
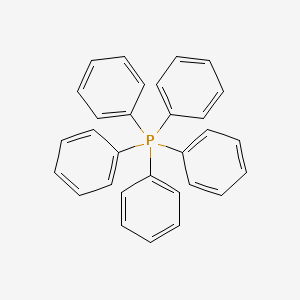

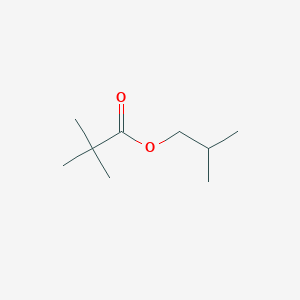
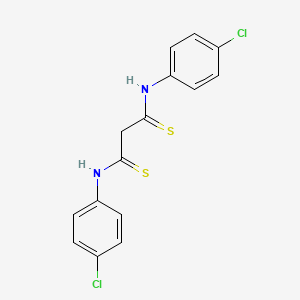
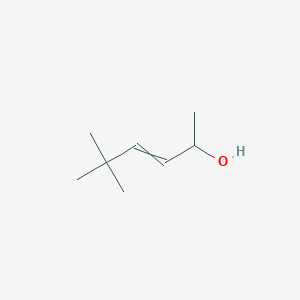
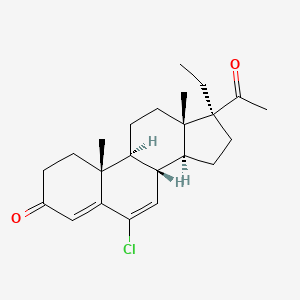
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
